molecular formula C8H12ClN3O2 B215094 5-chloro-2-ethyl-4-nitro-1-propyl-1H-imidazole

5-chloro-2-ethyl-4-nitro-1-propyl-1H-imidazole

Cat. No. B215094
M. Wt: 217.65 g/mol
InChI Key: IMYNSUFEKAABDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-ethyl-4-nitro-1-propyl-1H-imidazole is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as CLENIM, and it is a derivative of imidazole.

Mechanism of Action

The mechanism of action of 5-chloro-2-ethyl-4-nitro-1-propyl-1H-imidazole is not fully understood. However, it has been suggested that this compound exerts its antitumor activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the growth of bacteria by inhibiting DNA synthesis. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
5-chloro-2-ethyl-4-nitro-1-propyl-1H-imidazole has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells, inhibit bacterial growth, and inhibit fungal growth. In addition, it has been shown to have an effect on the expression of certain genes. Further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-chloro-2-ethyl-4-nitro-1-propyl-1H-imidazole in lab experiments is its potency. This compound has been shown to exhibit potent antitumor and antibacterial activity, making it an ideal candidate for use in various research applications. However, one of the limitations of using this compound is its toxicity. It has been reported to be toxic to certain cell lines, and caution should be taken when handling this compound.

Future Directions

There are many future directions for research involving 5-chloro-2-ethyl-4-nitro-1-propyl-1H-imidazole. One area of research that holds promise is the development of new anticancer agents based on this compound. In addition, further research is needed to fully elucidate the mechanism of action of this compound. Other future directions for research include investigating the potential use of this compound as an antibacterial and antifungal agent and exploring its use in other research areas such as neuroscience and biochemistry.
Conclusion:
In conclusion, 5-chloro-2-ethyl-4-nitro-1-propyl-1H-imidazole is a chemical compound that has been widely used in scientific research. Its unique properties make it an ideal candidate for use in various research applications. While its mechanism of action is not fully understood, it has been shown to exhibit potent antitumor and antibacterial activity. Further research is needed to fully understand the biochemical and physiological effects of this compound and to explore its potential use in various research areas.

Synthesis Methods

The synthesis of 5-chloro-2-ethyl-4-nitro-1-propyl-1H-imidazole involves the reaction of 2-ethyl-4-nitroimidazole with 1-chloro-3-iodopropane in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields high purity products. This method has been reported in the literature, and it has been used by many researchers to synthesize 5-chloro-2-ethyl-4-nitro-1-propyl-1H-imidazole.

Scientific Research Applications

5-chloro-2-ethyl-4-nitro-1-propyl-1H-imidazole has been used in various scientific research applications. One of the most common applications is in the field of medicinal chemistry. This compound has been shown to exhibit potent antitumor activity, and it has been studied as a potential anticancer agent. In addition, it has also been investigated for its antibacterial and antifungal properties. Other research areas where this compound has been used include neuroscience, biochemistry, and microbiology.

properties

IUPAC Name

5-chloro-2-ethyl-4-nitro-1-propylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3O2/c1-3-5-11-6(4-2)10-8(7(11)9)12(13)14/h3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYNSUFEKAABDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NC(=C1Cl)[N+](=O)[O-])CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401246380
Record name 5-Chloro-2-ethyl-4-nitro-1-propyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401246380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-ethyl-4-nitro-1-propylimidazole

CAS RN

4897-27-2
Record name 5-Chloro-2-ethyl-4-nitro-1-propyl-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4897-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-ethyl-4-nitro-1-propyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401246380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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